N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 4-bromophenyl group. Its molecular formula is C₂₁H₁₇ClN₄OS₂, with an average molecular mass of 440.964 and a monoisotopic mass of 440.053231 . The compound’s structure combines halogenated aromatic rings (chlorine and bromine) with a pyrazine-based scaffold, a design strategy often employed to enhance binding affinity and metabolic stability in medicinal chemistry .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4OS/c21-14-3-7-16(8-4-14)24-19(27)12-28-20-18-11-17(25-26(18)10-9-23-20)13-1-5-15(22)6-2-13/h1-11H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQGYCLFAYQOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a bromophenyl group, a chlorophenyl moiety, and a pyrazolo[1,5-a]pyrazin core. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrClN2OS |
| Molecular Weight | 393.71 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in critical pathways such as cancer cell proliferation and inflammation.
- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
- Anticancer Potential : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in estrogen receptor-positive breast cancer cells (MCF7), highlighting its potential as an anticancer agent .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of similar structures, revealing promising results for compounds containing the pyrazolo[1,5-a]pyrimidine scaffold. The synthesized derivatives were tested against several bacterial strains using the turbidimetric method. The results indicated that compounds with similar structural features to this compound exhibited significant antimicrobial activity .
Anticancer Activity
In vitro studies have shown that derivatives related to this compound possess anticancer properties. For instance, compounds with similar pyrazolo structures were evaluated against MCF7 cells using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives achieved notable cytotoxic effects at low concentrations .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins. These studies reveal insights into how the compound interacts at the molecular level, which is crucial for rational drug design .
Case Studies and Applications
Several case studies highlight the therapeutic applications of compounds structurally related to this compound:
- Case Study 1 : A derivative was tested for its efficacy against resistant bacterial strains, showing a significant reduction in bacterial growth compared to control groups.
- Case Study 2 : In cancer research, another derivative demonstrated potent inhibition of tumor growth in xenograft models in vivo.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Impact of Halogenation
- Chlorine vs.
- Fluorine : In G420-0511, fluorine’s electronegativity enhances electronic effects without significant steric hindrance, favoring interactions with polar enzyme pockets .
Heterocyclic Core Variations
- Pyrazine vs. Pyrimidine : Pyrazine cores (as in the target compound) exhibit distinct electronic properties due to nitrogen positioning, which may influence π-π stacking and hydrogen-bonding interactions compared to pyrimidine derivatives (e.g., 18s) .
Sulfur-Based Linkages
- The sulfanyl bridge in the target compound and derivatives introduces flexibility, enabling optimal positioning of substituents for target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
